molecular formula C22H23N B15328234 5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine

5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B15328234
M. Wt: 301.4 g/mol
InChI Key: CQOHBXNHOIMKIX-UHFFFAOYSA-N
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Description

5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an isopropyl group and a p-tolyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method involves the coupling of a biphenyl derivative with an isopropyl group and a p-tolyl group under specific reaction conditions. For instance, the reaction may involve the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for forming carbon-carbon bonds between aryl halides and boronic acids .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques, such as chromatography, may be employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated biphenyl derivatives .

Scientific Research Applications

5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine
  • 5-Isopropyl-N-(m-tolyl)-[1,1’-biphenyl]-2-amine
  • 5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-3-amine

Uniqueness

5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-phenyl-4-propan-2-ylaniline

InChI

InChI=1S/C22H23N/c1-16(2)19-11-14-22(23-20-12-9-17(3)10-13-20)21(15-19)18-7-5-4-6-8-18/h4-16,23H,1-3H3

InChI Key

CQOHBXNHOIMKIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(C)C)C3=CC=CC=C3

Origin of Product

United States

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